Product packaging for 2-Amino-6-tert-butyl-4-methyl-phenol(Cat. No.:CAS No. 19059-89-3)

2-Amino-6-tert-butyl-4-methyl-phenol

Cat. No.: B099823
CAS No.: 19059-89-3
M. Wt: 179.26 g/mol
InChI Key: QUFHKFVBPSAABK-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4-methyl-phenol is a chemical compound of interest in scientific research, particularly within the class of tert-butyl phenolic antioxidants (TBP-AOs). This class of compounds is primarily recognized for its antioxidant properties, which stem from the phenol group's capacity to donate hydrogen atoms to neutralize free radicals and reduce oxidative stress . The tert-butyl group attached to the phenol ring contributes significant steric hindrance, which enhances the molecule's stability and can slow its oxidation rate, making such compounds highly effective in preventing oxidative degradation . While specific, well-documented research on the applications of this compound itself is limited in the current literature, related TBP-AOs have demonstrated a range of bioactive properties in preclinical studies. These include potential neuroprotective effects, anti-inflammatory activity, and the inhibition of lipid peroxidation . The presence of both amino and phenolic functional groups in its structure suggests potential for use as a building block in organic synthesis or as a precursor for developing novel compounds with tailored antioxidant or biological activities. Researchers are exploring this and similar structures to understand their mechanisms of action, which may involve the activation of cellular defense pathways such as the Nrf2 pathway, a common target for antioxidants to combat oxidative stress . This compound is presented to the research community as a tool for advancing the study of synthetic antioxidants and their potential applications in various biochemical and material science contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B099823 2-Amino-6-tert-butyl-4-methyl-phenol CAS No. 19059-89-3

Properties

IUPAC Name

2-amino-6-tert-butyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFHKFVBPSAABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344388
Record name 2-Amino-6-tert-butyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19059-89-3
Record name 2-Amino-6-tert-butyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2 Amino 6 Tert Butyl 4 Methyl Phenol

Established and Emerging Synthetic Routes for 2-Amino-6-tert-butyl-4-methyl-phenol

The synthesis of this compound can be approached through several strategic pathways, leveraging classic organic reactions as well as developing more optimized protocols.

Strategies Employing Aminomethylation and Subsequent Hydrogenolysis

A primary and effective strategy for the synthesis of substituted phenols, which can be conceptually applied to this compound, involves a two-step process: aminomethylation followed by hydrogenolysis. This method is particularly useful for introducing a methyl group onto a phenol (B47542) ring.

The initial step is a Mannich reaction, a classic example of aminomethylation. In this reaction, a starting phenol, in this theoretical application 2-tert-butyl-4-methylphenol (B42202), would be reacted with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), to form a Mannich base. This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects.

A similar, documented synthesis for the structurally related 2,6-di-tert-butyl-4-methylphenol begins with 2,6-di-tert-butylphenol (B90309), which undergoes condensation with formaldehyde and dimethylamine to yield N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (a Mannich base). This intermediate is then subjected to hydrogenolysis to produce the final product. The conditions for the hydrogenolysis of the Mannich base are crucial for high yields and typically involve elevated temperatures and pressures in the presence of a suitable catalyst.

Development of Alternative and Optimized Synthetic Protocols

Alternative synthetic routes to aminophenols often involve the introduction of a nitrogen-containing functional group that can be later converted to an amino group. One such established method that could be adapted for the synthesis of this compound is through an azo coupling reaction followed by reduction.

This approach would begin with 2-tert-butyl-4-methylphenol. The phenol would first undergo a coupling reaction with a diazonium salt, such as benzenediazonium (B1195382) chloride, to form an azo dye. This reaction introduces a nitrogen-containing azo group onto the aromatic ring, again, typically ortho to the hydroxyl group.

The subsequent step involves the reduction of the azo compound. This reduction cleaves the nitrogen-nitrogen double bond, resulting in the formation of two amino groups. In this case, one of the products would be the desired this compound. A variety of reducing agents can be employed for this transformation. A documented procedure for the synthesis of the related 2-amino-4-tert-butylphenol (B71990) utilizes this azo-coupling and subsequent cracking reduction methodology. The process involves the diazotization of aniline, followed by coupling with p-tert-butylphenol to form an azo dye, which is then reduced to yield the aminophenol.

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and improving yields.

Role of Intermediate Formation (e.g., Mannich Bases, o-Quinone Methides)

The Mannich reaction, a key step in the aminomethylation strategy, proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine. The electron-rich phenol then attacks this iminium ion, leading to the formation of the Mannich base.

Investigation of Catalytic Systems in Synthesis (e.g., Hydrogenation Catalysis)

The hydrogenolysis of the Mannich base is a critical step that relies on an effective catalytic system. Various hydrogenation catalysts can be employed for this transformation, with palladium-based catalysts being particularly common and effective. For the reduction of ortho-phenolic Mannich bases, using a catalyst comprising palladium on an inert support like charcoal has been shown to be effective.

Derivatization and Functionalization Reactions of the this compound Core

The this compound molecule possesses two primary reactive sites: the amino group and the phenolic hydroxyl group. These functional groups allow for a variety of derivatization and functionalization reactions, enabling the synthesis of a wide range of derivatives with potentially useful properties.

The amino group can undergo reactions typical of primary aromatic amines. For instance, it can be acylated to form amides. The selective N-acylation of aminophenols is a common transformation, with the amino group generally being more nucleophilic than the phenolic hydroxyl group, allowing for preferential reaction under controlled conditions. Diazotization of the amino group to form a diazonium salt is another potential reaction, which could then be used in various subsequent transformations, such as Sandmeyer-type reactions to introduce a range of different substituents. However, the steric hindrance from the adjacent tert-butyl group might influence the feasibility and efficiency of these reactions.

The phenolic hydroxyl group can also be derivatized. O-alkylation to form ethers is a common reaction of phenols. Selective O-alkylation of aminophenols can be achieved, often requiring the protection of the more reactive amino group first. For example, the amino group can be protected as a Schiff base by reaction with an aldehyde, allowing for the selective alkylation of the hydroxyl group, followed by deprotection to regenerate the amine.

Furthermore, the bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. A notable example is the formation of benzoxazoles. The reaction of o-aminophenols with various reagents such as carboxylic acids, aldehydes, or their derivatives can lead to the formation of a benzoxazole (B165842) ring system. acs.orgchemicalbook.com This cyclization reaction involves the participation of both the amino and hydroxyl groups.

Below is a table summarizing the potential derivatization reactions of this compound:

Functional GroupReaction TypeReagent ExampleProduct Type
Amino GroupN-AcylationAcetic AnhydrideN-Aryl Amide
Amino GroupDiazotizationSodium Nitrite, HClDiazonium Salt
Hydroxyl GroupO-AlkylationAlkyl HalideAryl Ether
BothBenzoxazole FormationCarboxylic AcidSubstituted Benzoxazole

Synthesis of Schiff Bases and Related Iminophenols

The presence of a primary amino group and a hydroxyl group on the aromatic ring of this compound makes it a valuable precursor for the synthesis of Schiff bases and related iminophenols. These compounds are formed through the condensation reaction between the amino group of the aminophenol and the carbonyl group of an aldehyde or a ketone.

The general reaction for the formation of a Schiff base from this compound involves the reaction of the aminophenol with an appropriate aldehyde or ketone, often in the presence of an acid catalyst and with the removal of water to drive the equilibrium towards the product.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff bases with different steric and electronic properties. For instance, the reaction with salicylaldehyde (B1680747) or its derivatives would yield multidentate ligands capable of forming stable complexes with metal ions.

Table 1: Examples of Aldehydes and Ketones for Schiff Base Synthesis

Carbonyl CompoundResulting Schiff Base Type
SalicylaldehydeN-(salicylidene)-2-amino-6-tert-butyl-4-methyl-phenol
BenzaldehydeN-(benzylidene)-2-amino-6-tert-butyl-4-methyl-phenol
AcetoneN-(propan-2-ylidene)-2-amino-6-tert-butyl-4-methyl-phenol
AcetophenoneN-(1-phenylethylidene)-2-amino-6-tert-butyl-4-methyl-phenol

Exploration of Further Substitutions and Amino Group Modifications

The reactivity of this compound is not limited to the formation of Schiff bases. The amino group can undergo a variety of modifications, and the aromatic ring is susceptible to further electrophilic substitution, although the positions of substitution are directed by the existing functional groups.

Amino Group Modifications:

The primary amino group can be readily acylated or alkylated to introduce new functional groups.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would produce N-(2-hydroxy-3-tert-butyl-5-methylphenyl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging.

Aromatic Ring Substitutions:

The hydroxyl and amino groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the bulky tert-butyl group at the 6-position and the methyl group at the 4-position sterically hinder some positions on the ring. The most likely position for further substitution would be the 5-position.

Table 2: Potential Further Reactions of this compound

Reaction TypeReagentsPotential Product
AcylationAcetic anhydride, PyridineN-(2-hydroxy-3-tert-butyl-5-methylphenyl)acetamide
AlkylationMethyl iodide, K2CO32-(Methylamino)-6-tert-butyl-4-methyl-phenol
BrominationBromine, Acetic acid5-Bromo-2-amino-6-tert-butyl-4-methyl-phenol

These synthetic modifications allow for the fine-tuning of the chemical and physical properties of the this compound scaffold, enabling its use in a variety of applications.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Tert Butyl 4 Methyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and insight into the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of 2-Amino-6-tert-butyl-4-methyl-phenol is expected to reveal distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH), amino (-NH₂), and alkyl groups, as well as the steric hindrance imposed by the bulky tert-butyl group.

The predicted signals are as follows:

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments due to the asymmetrical substitution pattern. They are expected to appear as two distinct singlets in the region of δ 6.5-7.0 ppm. The proton at position 5 (meta to the -NH₂ group) would likely be slightly downfield compared to the proton at position 3 (meta to the -OH group).

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is anticipated to be a broad singlet, with a chemical shift that can vary (typically δ 4.5-5.5 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

Amino Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet around δ 3.5-4.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Methyl Protons (-CH₃): The methyl group at the para position is expected to produce a sharp singlet at approximately δ 2.2-2.3 ppm.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the sterically bulky tert-butyl group will give rise to a sharp, intense singlet around δ 1.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~ 1.4Singlet9H
Methyl (Ar-CH₃)~ 2.2Singlet3H
Amino (-NH₂)~ 3.5 - 4.5Broad Singlet2H
Hydroxyl (-OH)~ 4.5 - 5.5Broad Singlet1H
Aromatic (Ar-H)~ 6.6Singlet1H
Aromatic (Ar-H)~ 6.8Singlet1H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The electron-donating substituents (-OH, -NH₂, alkyl groups) cause a general upfield shift (lower ppm value) for the carbons they are attached to and those at the ortho and para positions.

The predicted ¹³C NMR chemical shifts are:

Aliphatic Carbons: The methyl carbon is expected around δ 20-22 ppm. The nine equivalent methyl carbons of the tert-butyl group should appear near δ 30 ppm, while the associated quaternary carbon is predicted around δ 34 ppm.

Aromatic Carbons: The carbon atoms directly bonded to the oxygen (C1) and nitrogen (C2) will be significantly downfield, expected in the δ 140-150 ppm range. The other substituted carbons (C4, C6) will also be downfield. The carbons bearing hydrogen atoms (C3, C5) will be the most upfield of the aromatic signals.

DEPT (Distortionless Enhancement by Polarization Transfer) analysis would be used to differentiate the carbon signals. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons (absent in this molecule's aromatic ring). Quaternary carbons (C1, C2, C4, C6, and the tert-butyl quaternary carbon) would not appear in a DEPT-135 spectrum, aiding in their definitive assignment.

TOCSY (Total Correlation Spectroscopy) is a 2D NMR technique that establishes correlations between all protons within a spin system. In this molecule, TOCSY would not be particularly informative for the aromatic region as the aromatic protons are expected to be singlets with no coupling to each other. However, it could be used to confirm the absence of such correlations.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
Methyl (Ar-CH₃)~ 21Positive (CH₃)
tert-Butyl (-C (CH₃)₃)~ 34Absent (Quaternary)
tert-Butyl (-C(CH₃ )₃)~ 30Positive (CH₃)
Aromatic C3/C5~ 115 - 125Positive (CH)
Aromatic C4/C6~ 125 - 135Absent (Quaternary)
Aromatic C1 (C-OH)~ 145Absent (Quaternary)
Aromatic C2 (C-NH₂)~ 140Absent (Quaternary)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the presence of specific functional groups, each of which has a characteristic absorption frequency.

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. Analysis of the spectrum for the related compound 2,6-Di-tert-butyl-4-methylphenol shows key phenolic and alkyl stretches. thermofisher.comnist.gov The addition of an amino group introduces new, distinct vibrational modes.

Key expected absorption bands include:

O-H Stretch: A strong, broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

N-H Stretch: The primary amine group (-NH₂) is expected to show two distinct medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. These may overlap with the broad O-H band.

C-H Aliphatic Stretch: Strong absorption bands are predicted just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching of the methyl and tert-butyl groups.

C=C Aromatic Stretch: Several medium to weak bands are expected in the 1500-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

N-H Bend: A medium intensity band around 1600-1650 cm⁻¹ is expected from the scissoring bend of the primary amine.

C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected to appear in the range of 1200-1260 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears as a medium band in the 1250-1350 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenol (B47542) -OH3200 - 3600Strong, Broad
N-H StretchAmine -NH₂3300 - 3500Medium (two bands)
C-H StretchAliphatic2850 - 2960Strong
C=C StretchAromatic1500 - 1600Medium to Weak
N-H BendAmine -NH₂1600 - 1650Medium
C-O StretchPhenol C-O1200 - 1260Strong
C-N StretchAmine C-N1250 - 1350Medium

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring. The hydroxyl (-OH), amino (-NH₂), and alkyl groups all act as auxochromes, which are groups that modify the absorption of the chromophore (the aromatic ring). These electron-donating groups typically cause a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted benzene.

The spectrum is expected to show two main absorption bands characteristic of substituted phenols:

An intense band around 200-230 nm, corresponding to a π → π* transition.

A weaker band around 270-290 nm, also a π → π* transition, which is sensitive to substitution on the benzene ring. The presence of both the powerful -OH and -NH₂ auxochromes is expected to shift this band to the higher end of the range and increase its intensity.

The exact λₘₐₓ and molar absorptivity (ε) values are solvent-dependent, as polar solvents can interact with the lone pairs on the oxygen and nitrogen atoms, affecting the energy of the electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Chromophore/Functional Group
π → π~ 210 - 230Substituted Aromatic Ring
π → π~ 275 - 290Substituted Aromatic Ring

Fluorescence and Emission Spectroscopy Investigations

Fluorescence and emission spectroscopy are powerful tools for probing the electronic structure and excited-state dynamics of phenolic compounds. The photophysical properties of aminophenols are influenced by the nature and position of substituents on the aromatic ring, which can affect the energy of the excited states and the efficiency of the fluorescence process.

Studies on related aminophenols, such as p-aminophenol and m-aminophenol, have demonstrated that these molecules exhibit fluorescence. The position of the amino group relative to the hydroxyl group significantly impacts the spectroscopic characteristics. For instance, the laser-induced fluorescence spectra of p-aminophenol have been studied in supersonic jets, with the characterization of the spectra aided by comparison with other substituted anilines. researchgate.net Theoretical studies using time-dependent density functional theory (TDDFT) on aminophenols indicate that amino substitution can lower the energy of the πσ* state, potentially enhancing excited-state hydrogen transfer reactions. researchgate.net

For this compound, the presence of the electron-donating amino and hydroxyl groups on the benzene ring is expected to give rise to fluorescent behavior. The bulky tert-butyl group at the ortho position to the hydroxyl group and meta to the amino group, along with the methyl group at the para position, would likely influence the emission spectrum. These substituents can alter the molecule's geometry in the excited state and affect the vibrational modes coupled to the electronic transition.

Table 1: Representative Fluorescence Data for Related Aminophenol Compounds

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield Reference
p-Aminophenol Not Specified Not Specified Not Specified researchgate.net

High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., LC-MS, UPLC-MS)

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound and for assessing its purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couple the separation power of chromatography with the sensitive and precise mass analysis of MS. nih.govnih.gov

In a typical analysis, the compound would be separated from any impurities on a reverse-phase column. sielc.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like aminophenols, which can be detected in either positive or negative ion mode.

High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₇NO for the title compound). scbt.com

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound and to characterize any potential impurities or degradation products. For example, a common fragmentation pathway for phenols involves the loss of small neutral molecules or radicals from the substituent groups. The development of LC-MS/MS methods is crucial for the determination of substituted phenolic compounds in various samples. researchgate.netnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Parameter Expected Value
Chemical Formula C₁₁H₁₇NO
Exact Mass 179.131014
Molecular Weight 179.26
Nominal Mass 179
Common Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺, [M+K]⁺

X-ray Crystallography of Crystalline Derivatives for Definitive Molecular Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, the formation of crystalline derivatives (e.g., salts, co-crystals, or Schiff bases) can facilitate crystallographic analysis. researchgate.net

The analysis of crystalline derivatives provides definitive information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For instance, studies on a co-crystal of the closely related 2-tert-butyl-4-methylphenol (B42202) have revealed detailed structural information, including the C-O bond length [1.376 (2) Å]. iucr.orgnih.gov In another relevant study, the crystal structure of (E)-2-[(2-Amino-phen-yl)imino-meth-yl]-4,6-di-tert-butyl-phenol showed a dihedral angle of 35.2 (2)° between the two aromatic rings. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Related Substituted Phenol Derivative

Parameter (E)-2-[(2-Amino-phen-yl)imino-meth-yl]-4,6-di-tert-butyl-phenol researchgate.netnih.gov
Crystal System Not Specified
Space Group Not Specified
a (Å) Not Specified
b (Å) Not Specified
c (Å) Not Specified
α (°) Not Specified
β (°) Not Specified
γ (°) Not Specified

Note: Specific crystallographic data for this compound was not found. The data is for a derivative containing similar functional groups.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The spatial arrangement of the amino and hydroxyl groups on the aromatic ring of this compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the compound's chemical and physical properties, including its acidity, spectral characteristics, and reactivity.

Specifically, an intramolecular hydrogen bond is expected to form between the hydrogen atom of the phenolic hydroxyl group and the nitrogen atom of the ortho-amino group (O-H···N). This type of interaction creates a stable six-membered ring structure. The strength of this hydrogen bond is influenced by the electronic effects of the other substituents on the ring. pku.edu.cnnih.gov

The presence of a bulky tert-butyl group adjacent to the hydroxyl group introduces significant steric hindrance. nih.gov This steric crowding can affect the planarity of the molecule and the geometry of the intramolecular hydrogen bond. iucr.org In some ortho-substituted phenols, the intramolecular hydrogen bond is strong enough that it is not broken even by strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO). canada.ca

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the energy of these hydrogen bonds and to predict the most stable conformation of the molecule. nih.gov Experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also crucial for detecting and characterizing intramolecular hydrogen bonds. For example, in the crystal structure of a derivative, a weak intramolecular O-H···N hydrogen bond was observed. researchgate.net

Table 4: Common Bond Distances and Angles in Hydrogen-Bonded Phenolic Systems

Interaction Typical Distance (Å) Typical Angle (°) Reference
O-H···N 2.6 - 3.0 140 - 180 nih.gov

Computational and Theoretical Chemical Investigations of 2 Amino 6 Tert Butyl 4 Methyl Phenol

Theoretical Assessment of Electronic Properties

Intramolecular Charge Transfer (ICT) Transitions

In 2-Amino-6-tert-butyl-4-methyl-phenol, the electronic properties are significantly influenced by the interplay of its substituent groups: the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-donating, sterically bulky tert-butyl and methyl groups. The aromatic phenol (B47542) ring acts as a π-system, facilitating electron delocalization.

The amino group, being a strong electron-donating group, can significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). The phenol ring itself, along with the other alkyl substituents, also contributes to the electronic structure. Upon photoexcitation, an electron can be promoted from the HOMO, which is expected to have significant electron density on the amino and hydroxyl-substituted ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which would be distributed over the aromatic system. This movement of electron density from one part of the molecule to another is termed an Intramolecular Charge Transfer (ICT) transition.

Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are the standard method for predicting electronic absorption spectra and characterizing the nature of electronic transitions. These calculations would provide information on the excitation energies, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in the primary electronic transitions.

Hypothetical Data from Theoretical Calculations

While specific data for this compound is unavailable, we can present illustrative data based on typical TD-DFT calculations for similar substituted aminophenols. These tables are intended to demonstrate the kind of information that such a study would yield.

Table 1: Illustrative Calculated Electronic Transition Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
S0 -> S14.103020.085HOMO -> LUMOπ -> π* (ICT)
S0 -> S24.552720.120HOMO-1 -> LUMOπ -> π
S0 -> S35.152410.050HOMO -> LUMO+1π -> π (ICT)

This data is hypothetical and serves as an example of typical computational outputs.

The character of the transition is determined by analyzing the molecular orbitals involved. For an ICT transition, the HOMO would be localized on the electron-donating parts of the molecule (the amino and hydroxyl groups), and the LUMO would be distributed across the electron-accepting part (the aromatic ring).

Table 2: Hypothetical Molecular Orbital Energy Levels

Molecular OrbitalEnergy (eV)
LUMO+1-0.85
LUMO-1.20
HOMO-5.30
HOMO-1-5.95

This data is hypothetical and serves as an example of typical computational outputs.

The energy difference between the HOMO and LUMO is a critical factor in determining the electronic properties of the molecule. The electron-donating substituents on this compound would be expected to decrease the HOMO-LUMO gap compared to unsubstituted phenol, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. The bulky tert-butyl group, while primarily an electron donor, can also induce steric effects that may slightly twist the amino or hydroxyl groups out of the plane of the aromatic ring, which could in turn affect the degree of electronic conjugation and the energies of the molecular orbitals.

Chemical Reactivity and Mechanistic Studies of 2 Amino 6 Tert Butyl 4 Methyl Phenol

Electrochemical Characterization and Redox Chemistry

The redox chemistry of 2-Amino-6-tert-butyl-4-methyl-phenol is readily investigated using electrochemical techniques such as cyclic voltammetry (CV). mdpi.com This method provides insight into the potentials at which the molecule undergoes oxidation and reduction, and can elucidate the mechanisms of electron transfer processes. nih.gov The presence of both the hydroxyl and amino groups, which are strong electron-donating groups, on the aromatic ring is expected to lower the oxidation potential, making the molecule relatively easy to oxidize compared to unsubstituted phenol (B47542).

Studies on analogous compounds provide a framework for understanding its electrochemical behavior. For instance, the electrochemical oxidation of 2-amino-4-methylphenol (B1222752) reveals that it forms an ortho-quinone species which is unstable. researchgate.net Similarly, 2-Amino-4-tert-butylphenol (B71990) can undergo electrochemical oxidative polymerization. sigmaaldrich.com The redox properties of sterically hindered phenols, such as the widely studied 2,6-di-tert-butyl-4-methylphenol (BHT), have been characterized by CV, providing a benchmark for oxidation potentials in this class of compounds. nih.gov The oxidation potentials for a series of hindered phenols linked to heterocycles were found to be comparable to that of BHT. nih.gov It is therefore anticipated that this compound would exhibit irreversible or quasi-reversible oxidation peaks in its cyclic voltammogram, corresponding to the formation of reactive intermediates.

Table 1: Oxidation Potentials of Related Phenolic Compounds

Compound Epa (V) vs. Ag/AgCl Conditions Reference
2,6-di-tert-butyl-4-methylphenol (BHT) ~0.9 Pt electrode in acetonitrile nih.gov
N-(3,5-di-tert-butyl-4-hydroxybenzyl) benzotriazole 0.94 Pt electrode in acetonitrile nih.gov

Note: This table presents data for analogous compounds to provide context for the expected redox behavior of this compound.

Oxidation Mechanisms and Radical Scavenging Activity

Substituted phenols, particularly those with bulky alkyl groups in the ortho positions, are well-known for their efficacy as antioxidants. Their primary mode of action involves interrupting free-radical chain reactions.

The initial step in the antioxidant action of this compound is the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, resulting in the formation of a phenoxy radical.

ArOH + R• → ArO• + RH

The stability of this resulting phenoxy radical (ArO•) is crucial to the compound's antioxidant efficiency. Stability is conferred by two main features of the molecule:

Steric Hindrance : The bulky tert-butyl group at the ortho-position physically shields the radical oxygen atom, preventing it from participating in propagation reactions or undergoing rapid dimerization. nih.gov In general, ortho-disubstituted phenols are oxidized to more stable phenoxy radicals than ortho-monosubstituted phenols. nih.gov

Electronic Delocalization : The unpaired electron on the oxygen atom can be delocalized across the aromatic ring. The presence of the ortho-amino group and para-methyl group, both being electron-donating, further aids in stabilizing the radical through resonance. Electron spin resonance (ESR) studies on the analogous 2,6-di-tert-butyl 4-amino-phenoxyl radical show that the unpaired electron density accumulates preferentially on the amine group and at the 3 and 5 positions of the aromatic ring. uam.es

The generation of these stable phenoxy radicals can be achieved experimentally through oxidation with reagents like potassium ferricyanide (B76249) or via enzymatic pathways involving peroxidases. nih.govrsc.org

As a synthetic analog of vitamin E, this compound is expected to act as a chain-breaking antioxidant, particularly effective at suppressing autoxidation processes where organic compounds are attacked by atmospheric oxygen. The key reaction is the quenching of peroxy radicals (ROO•), which are the primary chain carriers in lipid peroxidation and polymer degradation. The phenol traps the peroxy radical by converting it into a more stable hydroperoxide. mdpi.com

ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is generally unreactive and terminates the oxidative chain. The efficiency of this process is often quantified by two parameters: the stoichiometric factor (n) and the inhibition rate constant (kᵢₙₕ). nih.gov The stoichiometric factor represents the number of free radicals trapped by a single molecule of the antioxidant. For many hindered phenols, n is typically between 1 and 2. nih.goviiarjournals.org An n value approaching 2 suggests the formation of quinone-type products, whereas a value near 1 often indicates dimer formation. iiarjournals.org The inhibition rate constant (kᵢₙₕ) measures the speed of the reaction between the antioxidant and the radical.

Table 2: Radical Scavenging Activity of BHT and its Metabolites

Compound Stoichiometric Factor (n) Inhibition Rate Constant (kᵢₙₕ) (x 10⁴ M⁻¹s⁻¹) Radical Source Reference
2,6-di-tert-butyl-4-methylphenol (BHT) ~1.0 0.1 - 0.2 AIBN nih.gov
3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) 0.1 - 0.3 0.4 - 1.7 AIBN/BPO nih.gov
2,6-di-tert-butyl-p-benzoquinone (BHT-Q) ~0 3.5 - 4.6 AIBN/BPO nih.gov

Note: This table shows kinetic data for the related antioxidant BHT and its metabolites, providing a comparative basis for the potential activity of this compound. AIBN (2,2'-azobis(isobutyronitrile)) and BPO (benzoyl peroxide) are radical initiators.

Investigation of Rearrangement Reactions and Degradation Pathways

The phenoxy radical of this compound is not indefinitely stable and can undergo subsequent reactions, leading to various rearrangement and degradation products. The specific pathways are influenced by reaction conditions and the presence of other reactive species.

Possible pathways include:

Dimerization : Phenoxy radicals can couple to form dimers. This is a common pathway for less hindered phenols.

Disproportionation : Two phenoxy radicals can react to regenerate one molecule of the parent phenol and one molecule of a quinone methide or a related oxidized species. researchgate.net

Further Oxidation : The phenoxy radical can be further oxidized to form quinone-imine type structures. This is analogous to the oxidation of other aminophenols, which can yield unstable quinoidal compounds. researchgate.net The bulky tert-butyl group would influence the stability and subsequent reactivity of such intermediates.

Rearrangement : The 2,6-di-tert-butyl-4-methylphenoxy radical, an analogue, is known to undergo rearrangement reactions. acs.org

Under more aggressive oxidative conditions, such as catalytic ozonation, the aromatic ring can be cleaved. Studies on the degradation of a related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), identified smaller molecules like 3,5-bis(1,1-dimethylethyl)phenol, as well as various ketones, acids, and esters as degradation products. nih.gov Biodegradation is also a possible pathway, as certain bacteria have been shown to degrade 2,6-di-tert-butylphenol (B90309). nih.gov

Studies on Acid-Base Equilibria and Tautomerization Processes

This compound is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. Its structure and properties in solution are therefore pH-dependent.

Acid-Base Equilibria : In solution, the compound can exist in different protonation states. In strongly acidic media, the amino group will be protonated (-NH₃⁺). In alkaline media, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). The pKa values for these processes are influenced by the other substituents on the aromatic ring. The electron-donating effects of the amino, methyl, and tert-butyl groups would be expected to decrease the acidity of the phenolic proton (increase its pKa) compared to unsubstituted phenol.

Tautomerization : Tautomerism can become significant in the products formed from the oxidation of the phenol. For example, the oxidation of 2,6-di-tert-butylphenol with potassium ferricyanide can yield a stable keto tautomer of the phenol (a cyclohexadienone). researchgate.net Similarly, any quinoidal intermediates formed from the oxidation of this compound could exist in equilibrium with tautomeric forms.

Coordination Chemistry and Ligand Applications of 2 Amino 6 Tert Butyl 4 Methyl Phenol

Design and Synthesis of Metal Complexes Utilizing 2-Amino-6-tert-butyl-4-methyl-phenol as a Ligand

The design of metal complexes with this compound as a ligand often involves the formation of Schiff base complexes. researchgate.net Schiff bases, formed by the condensation of the amino group of the aminophenol with an aldehyde or ketone, are highly versatile ligands. The presence of the hydroxyl group and the imine nitrogen allows for the formation of stable chelate rings with metal ions.

The synthesis of such complexes typically involves a one-pot reaction where the this compound, an appropriate aldehyde or ketone, and a metal salt are reacted in a suitable solvent, often with gentle heating. The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex. For instance, the synthesis of palladium(II) complexes with Schiff bases derived from substituted phenols has been successfully achieved, yielding complexes with high catalytic activity. researchgate.net

Alternatively, the aminophenol can coordinate directly to a metal center. The synthesis of such complexes can be achieved by reacting this compound with a metal precursor, such as a metal halide or an organometallic compound, in an inert atmosphere. The steric bulk of the tert-butyl group and the electronic properties of the methyl and amino groups on the phenol (B47542) ring are expected to play a crucial role in the stability and reactivity of the resulting metal complexes.

A general synthetic route to a Schiff base ligand derived from this compound and its subsequent complexation with a metal ion (M) is depicted below:

Figure 1: General synthesis of a Schiff base ligand and its metal complex.

The synthesis of related aluminum and gallium complexes with a potentially tridentate ligand derived from the condensation of phenylenediamine and 3,5-di-tert-butylsalicylaldehyde highlights the versatility of aminophenol-based ligands in coordinating to main group metals as well. researchgate.net

Ligand Type General Synthetic Approach Potential Metal Ions
Schiff BaseCondensation of this compound with an aldehyde/ketone, followed by reaction with a metal salt.Transition metals (e.g., Pd, Cu, Ni, Co), Main group metals (e.g., Al, Ga)
Direct CoordinationReaction of this compound with a metal precursor.Transition metals, Rhenium

Characterization of Novel Coordination Compounds (e.g., with Transition Metals like Rhenium(I))

The characterization of novel coordination compounds involving this compound or its derivatives relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. The disappearance of the O-H stretching vibration of the phenolic group and a shift in the C=N stretching frequency of a Schiff base ligand upon complexation are indicative of coordination. For instance, in Rhenium(I) carbonyl complexes, the strong C≡O stretching bands in the region of 1900-2100 cm⁻¹ provide valuable information about the electronic environment of the metal center. liberty.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the aromatic and substituent protons and carbons upon coordination can provide insights into the binding mode of the ligand.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and to gain information about their fragmentation patterns.

Rhenium(I) tricarbonyl complexes have been synthesized and characterized with various ligands, showcasing the stability of the fac-[Re(CO)₃]⁺ core. science.govmdpi.com The synthesis of such complexes with a ligand derived from this compound would likely result in stable octahedral complexes. The characterization of a dinuclear Rhenium carbonyl complex with a bridging saccharinate ligand further illustrates the diverse coordination chemistry of Rhenium. researchgate.net

Technique Information Obtained
Infrared (IR) SpectroscopyConfirmation of ligand coordination, information on metal-ligand bonds, and characterization of carbonyl ligands.
Nuclear Magnetic Resonance (NMR)Elucidation of the solution-state structure of the ligand and its complexes.
X-ray CrystallographyPrecise determination of the solid-state molecular structure, including bond lengths and angles.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.

Investigation of Catalytic Applications of Metal-Ligand Complexes

Metal complexes containing aminophenol-based ligands are of significant interest for their potential applications in catalysis. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Homogeneous Catalysis: Metal complexes of this compound are likely to be soluble in common organic solvents, making them suitable for homogeneous catalysis. In this phase, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. The bulky tert-butyl group on the ligand can create a specific steric environment around the metal center, potentially influencing the substrate selectivity. The application of monofluorophos-metal complexes in homogeneous catalysis, particularly in hydroformylation, highlights the importance of ligand design in achieving desired catalytic outcomes. mdpi.com

Heterogeneous Catalysis: For applications requiring easy catalyst separation and recycling, the metal complexes can be immobilized on solid supports. This approach to heterogeneous catalysis can be achieved by anchoring the ligand or the pre-formed complex onto materials such as silica, polymers, or magnetic nanoparticles. The immobilization of tungstate (B81510) anions onto γ-Fe₂O₃ supported with imidazolium (B1220033) moieties has been shown to create a multifunctional heterogeneous catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov A similar strategy could be employed for complexes of this compound.

Hydrogenation Reactions: Metal complexes are widely used as catalysts for hydrogenation reactions, which involve the addition of hydrogen across double or triple bonds. First-row transition-metal complexes, in particular, have shown great potential as catalysts for the hydrogenation of alkenes and alkynes. nih.gov The electronic properties of the this compound ligand, with its electron-donating amino and methyl groups, could enhance the catalytic activity of a coordinated metal center in hydrogenation reactions. For instance, ruthenium complexes are known to be effective catalysts for the transfer hydrogenation of ketones. mdpi.com

Oxidation Reactions: Metal complexes also play a crucial role in a variety of oxidation reactions. The oxidation of phenols and their derivatives is an important area of research. For example, Fe(III) aquacomplexes have been shown to efficiently oxidize 2,4,6-trimethylphenol. rsc.org Copper complexes have been investigated for their catecholase activity, catalyzing the oxidation of catechols to quinones. nih.gov The redox-active nature of many transition metals, combined with the tunable electronic environment provided by the this compound ligand, suggests that its metal complexes could be effective catalysts for various oxidation processes. The catalytic oxidation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) has been studied using nano-Fe₃O₄ composites, indicating the relevance of this class of compounds in oxidation catalysis. nih.gov Furthermore, copper(II) complexes have been studied in the oxidation of phenols, where the ligand structure plays a key role in the catalytic efficiency. orientjchem.orgacs.org

Catalytic Transformation Potential Role of the Metal-Ligand Complex Relevant Examples with Similar Ligands
Hydrogenation The complex could activate H₂ or facilitate hydrogen transfer to unsaturated substrates like alkenes and alkynes.Cobalt and Iron metalates for alkene hydrogenation. nih.gov Ruthenium complexes for transfer hydrogenation of ketones. mdpi.com
Oxidation The metal center could act as a redox catalyst, facilitating the transfer of oxygen atoms or electrons.Fe(III) complexes for phenol oxidation. rsc.org Copper complexes for catechol oxidation. nih.gov

Advanced Research Applications and Future Directions for 2 Amino 6 Tert Butyl 4 Methyl Phenol

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of 2-Amino-6-tert-butyl-4-methyl-phenol, possessing both an amine and a phenol (B47542) group in an ortho relationship, renders it a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems. These functional groups can be selectively or simultaneously involved in reactions to construct elaborate molecular frameworks.

One of the primary applications of ortho-aminophenols is in the synthesis of phenoxazines. These tricyclic heterocyclic compounds are investigated for applications in electronics and as fluorescent probes. The synthesis typically involves the condensation of an ortho-aminophenol with a suitably substituted catechol or quinone, leading to the formation of the core phenoxazine (B87303) ring system. The tert-butyl and methyl groups on the this compound backbone can be used to tune the solubility and electronic properties of the final phenoxazine derivative.

Furthermore, the compound is a suitable substrate for Mannich-type reactions. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the amino-alkylation of an acidic proton located on a carbon atom. In the case of this compound, the phenolic ring is activated towards electrophilic substitution, and the amino group can be used to form more complex structures, such as 1,3-oxazine rings when reacted with aldehydes and other bifunctional reagents like 3-amino-1-propanol. nih.gov

Synthetic ApplicationReactantsResulting Compound ClassKey Features
Phenoxazine Synthesis Dinitrobenzenes, QuinonesPhenoxazinesForms a rigid, heterocyclic core with tunable electronic properties. nih.govacs.org
Mannich Reactions Formaldehyde (B43269), Amines/AlcoholsBenzoxazines, OxazinesCreates C-C and C-N bonds for building complex side chains on the phenol ring. nih.gov
Schiff Base Formation Aldehydes, KetonesSchiff Bases (Imines)The amino group reacts to form imines, which are versatile intermediates for ligands and catalysts. researchgate.net

Potential in Materials Science Research

The distinct chemical features of this compound and its derivatives are being explored for the development of advanced materials with tailored properties.

Substituted phenols are critical monomers for the synthesis of high-performance polymers like poly(phenylene oxide) (PPO). wikipedia.org PPO is an engineering thermoplastic known for its high thermal stability and chemical resistance. The synthesis of PPO occurs via oxidative coupling polymerization of phenols, such as 2,6-dimethylphenol. The incorporation of monomers like this compound into the polymerization process could introduce new functionalities. The amino group can serve as a site for cross-linking or for grafting other polymer chains, while the inherent antioxidant nature of the hindered phenol moiety could impart built-in stability to the final polymer. nih.gov Enzymatic polymerization using peroxidases is another modern, environmentally benign approach for creating polymeric phenols with potent antioxidant properties. nih.gov

Polymer TypeSynthesis MethodPotential Functional Properties
Poly(phenylene oxide) Copolymers Oxidative Coupling PolymerizationEnhanced thermal stability, inherent antioxidant activity, sites for cross-linking. mdpi.com
Functional Polyolefins Graft PolymerizationImproved resistance to thermo-oxidative degradation. mdpi.com
Enzymatically Synthesized Phenolic Polymers Peroxidase-catalyzed PolymerizationHigh antioxidant efficacy, potential biocompatibility. nih.gov

Derivatives of hindered phenols are extensively used as primary antioxidants to protect polymer systems from degradation during high-temperature processing and long-term use. amfine.comuvabsorber.com Oxidation can lead to undesirable effects in polymers, including discoloration and loss of mechanical properties. uvabsorber.com Hindered phenolic antioxidants function by a free-radical scavenging mechanism. They donate their phenolic hydrogen atom to reactive peroxy radicals, terminating the oxidative chain reaction. researchgate.net

The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups at the ortho positions, which sterically hinder it from participating in further undesirable reactions. The efficiency of these stabilizers is influenced by their molecular weight and structure. Higher molecular weight derivatives are often preferred to reduce volatility and migration out of the polymer matrix. uvabsorber.com Derivatives of this compound could be investigated as highly effective stabilizers, potentially offering synergistic effects due to the presence of the amino group.

Polymer SystemRole of Hindered Phenol DerivativeMechanism of Action
Polyolefins (PE, PP) Primary Antioxidant / Thermal StabilizerScavenges peroxy radicals by donating a hydrogen atom. amfine.comspecialchem.com
Styrenic Polymers Processing and Long-Term StabilizerMinimizes changes in melt viscosity and prevents discoloration. amfine.com
Elastomers AntioxidantProtects unsaturated polymer chains from oxidative degradation. amfine.com

Environmental Fate and Biotransformation Studies in Model Systems

Understanding the environmental behavior and metabolic processing of synthetic phenolic compounds is crucial for assessing their persistence and biological interactions. While direct studies on this compound are limited, extensive research on the closely related compound 2,6-di-tert-butyl-4-methylphenol (BHT) provides a robust model for its likely biotransformation. researchgate.netnih.gov

In animal models, the biotransformation of sterically hindered phenols like BHT is extensive. The primary metabolic route is Phase I oxidation, mediated by the microsomal monooxygenase system (cytochrome P450 enzymes). These reactions target the alkyl substituents on the aromatic ring. Key metabolic pathways identified for BHT, which serve as a model, include:

Oxidation of the para-methyl group: The methyl group at the 4-position is sequentially oxidized to a hydroxymethyl group (forming BHT-OH), then to an aldehyde (BHT-CHO), and finally to a carboxylic acid (BHT-COOH). researchgate.net

Oxidation of the tert-butyl groups: The tert-butyl groups can also undergo hydroxylation. nih.gov

Oxidation of the aromatic ring: This can lead to the formation of quinone-type structures, such as BHT-quinol. researchgate.net

For aminophenols specifically, Phase II conjugation reactions are also common metabolic pathways in organisms like rats. These include conjugation with glutathione (B108866) (GSH), glucuronic acid (forming a glucuronide), or sulfate. nih.govresearchgate.net It is plausible that this compound would undergo a combination of these oxidative and conjugative pathways.

Metabolic Pathway (Based on BHT model)Key Enzymes InvolvedMajor Metabolites Identified
Oxidation of para-Methyl Group Cytochrome P450 Monooxygenases3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). researchgate.net
Ring Oxidation Cytochrome P450 Monooxygenases2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadione (BHT-quinol). researchgate.net
Conjugation (General for Aminophenols) Glucuronosyltransferases, Sulfotransferases, Glutathione S-transferasesGlucuronide, sulfate, and glutathione (GSH) conjugates. nih.gov

Studies using mice have elucidated the distribution and excretion of BHT and its metabolites, providing a valuable framework for understanding the likely behavior of this compound. researchgate.netnih.gov

Following administration, BHT was found to accumulate preferentially in organs associated with metabolism, primarily the liver and kidneys. nih.gov The distribution of metabolites varied, with certain oxidative products like BHT-quinol showing preferential accumulation in the liver. In contrast, the more polar metabolite, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), was identified as the major metabolite in excreta. researchgate.netnih.gov

The primary route of elimination for BHT and its metabolites in mice is through the feces, which accounted for a significantly larger percentage of the initial dose compared to urine. researchgate.netnih.gov This suggests that biliary excretion into the gastrointestinal tract is a major clearance mechanism for these lipophilic compounds and their metabolites.

ParameterFinding in Mouse Model (BHT)Implication
Primary Accumulation Sites Liver, Kidney. nih.govIndicates significant hepatic metabolism and renal processing.
Major Metabolite in Liver 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadione (BHT-quinol). nih.govShows that the liver is a primary site of oxidative biotransformation.
Major Metabolite in Excreta 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). nih.govThe carboxylic acid derivative is the main form eliminated from the body.
Primary Excretion Route Feces (~25% of dose). nih.govSuggests that biliary excretion is the dominant clearance pathway over urinary excretion (~1.3% of dose). nih.gov

Emerging Applications in Diverse Chemical Technologies

While direct applications of this compound are still emerging, research on analogous sterically hindered aminophenols provides strong indications of its potential in several key areas of chemical technology. These include the development of advanced catalysts, the synthesis of novel polymers and materials, and the creation of new dyes and pigments.

One of the most promising areas for this compound is in the field of catalysis . Sterically hindered aminophenols can act as ligands that coordinate with transition metals to form catalysts with unique activities and selectivities. derpharmachemica.com These catalysts are of interest for a range of organic transformations, including cross-coupling reactions and oxidation catalysis. The specific steric and electronic properties imparted by the tert-butyl and methyl groups on the phenol ring can influence the catalytic cycle, potentially leading to improved performance. For instance, related o-aminophenol based ligands have been shown to be effective in homogeneous catalysis and small molecule activation. derpharmachemica.com

In polymer science , this compound can serve as a valuable monomer or additive. The amino and hydroxyl functionalities allow it to be incorporated into polymer backbones, such as polyamides and polyurethanes, potentially enhancing their thermal stability and antioxidant properties. As an additive, its antioxidant capabilities, a known feature of sterically hindered phenols, could protect polymers from degradation.

The structural backbone of this compound also makes it a candidate for the synthesis of novel dyes and pigments . The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The substituents on the phenol ring can be used to tune the final color and properties such as lightfastness and solubility.

The following table summarizes potential applications based on research into analogous compounds:

Application AreaPotential Role of this compoundReferences on Analogous Compounds
Catalysis Ligand for transition metal catalysts in organic synthesis. derpharmachemica.com
Polymer Science Monomer for high-performance polymers or as an antioxidant additive.
Dye Synthesis Precursor for azo dyes and other colorants.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its potential, the full scope of applications for this compound remains largely unexplored. Several research avenues could unlock new possibilities, while certain methodological challenges need to be addressed.

Unexplored Research Avenues:

A significant area for future research is the synthesis of bioactive molecules . The aminophenol scaffold is present in many natural products and pharmaceuticals. Investigating the derivatization of this compound to create novel compounds with potential pharmacological activity is a promising direction. For example, studies on other p-alkylaminophenols have shown that they can exhibit anticancer and antioxidant activities. nih.gov

The exploration of this compound in coordination chemistry is another fertile ground for research. The synthesis and characterization of metal complexes with this compound as a ligand could lead to new materials with interesting magnetic, optical, or electronic properties. Research on other aminophenol ligands has demonstrated their ability to form stable complexes with a variety of metals. researchgate.netugm.ac.idresearchgate.net

Furthermore, the potential pro-oxidant activity of this compound warrants investigation. While sterically hindered phenols are known as antioxidants, some aminophenols can exhibit pro-oxidant behavior, particularly in the presence of transition metal ions, leading to the generation of reactive oxygen species. nih.gov Understanding this dual role could lead to applications in areas such as targeted therapies.

Methodological Challenges:

A primary challenge lies in the selective functionalization of the molecule. The presence of three different functional groups on the aromatic ring (amino, hydroxyl, and the ring itself) requires the development of synthetic methods that can target a specific site without affecting the others. For instance, achieving selective C-H functionalization at a specific position on the ring can be difficult. rsc.org

The synthesis of the compound itself can also present challenges. While general methods for the synthesis of substituted aminophenols exist, optimizing these for high yield and purity of this compound may require specific strategies to manage the steric hindrance from the tert-butyl group.

Another challenge is the potential for oxidation of the aminophenol . These compounds can be sensitive to air and light, which can complicate their handling, purification, and storage. nih.gov Developing robust protocols to manage this instability is crucial for its practical application.

The table below outlines key unexplored areas and challenges:

CategorySpecific Area of InterestPotential Impact
Unexplored Research Synthesis of Bioactive DerivativesDiscovery of new therapeutic agents.
Coordination Chemistry and Metal ComplexesDevelopment of novel functional materials.
Investigation of Pro-oxidant PropertiesApplications in targeted therapies or catalysis.
Methodological Challenges Selective FunctionalizationEnabling precise molecular design.
Optimized SynthesisImproving accessibility and cost-effectiveness.
Handling and StabilityEnsuring reliable and reproducible results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.